GSK3368715 3HCl - 2227587-26-8

GSK3368715 3HCl

Catalog Number: EVT-3165632
CAS Number: 2227587-26-8
Molecular Formula: C20H41Cl3N4O2
Molecular Weight: 475.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK3368715 3HCl is a novel compound primarily recognized as a potent inhibitor of type I protein arginine methyltransferases (PRMTs). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in treating various malignancies such as diffuse large B-cell lymphoma and solid tumors. GSK3368715 is classified as a reversible, S-adenosylmethionine (SAM) uncompetitive inhibitor, which means it interferes with the methylation process by binding to the enzyme without competing directly with the substrate.

Source and Classification

GSK3368715 was developed as part of a series of compounds aimed at inhibiting PRMTs, which are enzymes involved in the methylation of arginine residues on proteins. This compound is often referenced in scientific literature as having significant implications in epigenetics and cancer biology. It is classified under the broader category of methyltransferase inhibitors, specifically targeting type I PRMTs, which play crucial roles in regulating gene expression and cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK3368715 involves several steps that utilize various chemical reactions. The process typically begins with commercially available starting materials that undergo transformations through reactions such as cyclization, diazotization, and reductive amination.

Key steps in the synthesis include:

  • Cyclization Reaction: The initial formation of thiazole derivatives from 3-bromopyruvate ethyl and thiourea.
  • Diazotization and Bromination: Conversion of thiazole derivatives to bromo-thiazole compounds using tert-butyl nitrite and copper dibromide.
  • Reductive Reactions: These involve sodium borohydride for reduction followed by oxidation using Dess–Martin reagent to yield aldehyde intermediates.
  • Final Coupling Reactions: The final stages involve nucleophilic addition reactions leading to the formation of GSK3368715, which is then purified through deprotection steps using hydrochloric acid in ethanol .
Molecular Structure Analysis

Structure and Data

GSK3368715 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target enzymes. The chemical formula is C₁₄H₁₈Cl₃N₅O₂S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

The structural features include:

  • Ethylenediamine Group: This part mimics substrate interactions within PRMTs.
  • Thiazole Ring: Integral for the compound's biological activity.
  • Chloride Ions: Present in the hydrochloride salt form, enhancing solubility.

The molecular weight of GSK3368715 is approximately 385.75 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

GSK3368715 acts primarily through inhibition of PRMTs, which are responsible for transferring methyl groups from SAM to arginine residues on target proteins. The compound's mechanism involves binding to the active site of type I PRMTs, thereby altering the methylation state of numerous substrates involved in critical cellular processes.

In vitro studies have demonstrated that GSK3368715 can significantly reduce arginine methylation levels across various cell lines, indicating its effectiveness as an inhibitor. The compound's ability to shift methylation states has been linked to its potential anticancer effects by disrupting normal signaling pathways associated with tumor growth and survival .

Mechanism of Action

Process and Data

The mechanism of action for GSK3368715 involves its role as an uncompetitive inhibitor of type I PRMTs. Upon binding to the enzyme, it prevents the transfer of methyl groups to arginine residues on target proteins. This inhibition leads to altered protein function and can induce apoptosis or senescence in cancer cells.

Research indicates that by inhibiting PRMT activity, GSK3368715 can enhance the efficacy of other therapeutic agents when used in combination treatments. This synergistic effect has been observed in preclinical models where GSK3368715 was combined with other epigenetic drugs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK3368715 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; moderate solubility in water due to its hydrochloride form.
  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture.

These properties are significant for its formulation in drug development processes .

Applications

Scientific Uses

GSK3368715 has several promising applications within scientific research:

The ongoing research into GSK3368715 highlights its potential not only as a standalone treatment but also as part of combination regimens aimed at improving cancer therapy efficacy .

Properties

CAS Number

2227587-26-8

Product Name

GSK3368715 3HCl

IUPAC Name

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride

Molecular Formula

C20H41Cl3N4O2

Molecular Weight

475.9 g/mol

InChI

InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H

InChI Key

KBFPGRMCKLUHTA-UHFFFAOYSA-N

SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl

Canonical SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.